3-Pyrrolidinyl 3-methylbutanoate hydrochloride
Overview
Description
It has the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol.
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of a compound with a pyrrolidine ring can vary greatly depending on the specific compound and its targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the reaction of 3-methylbutanoic acid with pyrrolidine in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Pyrrolidinyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Comparison with Similar Compounds
3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.
Pyrrolidine-2-one: A derivative of pyrrolidine with significant pharmacological properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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